molecular formula C15H19FO3 B050016 Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate CAS No. 122115-57-5

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Cat. No. B050016
M. Wt: 266.31 g/mol
InChI Key: SDFVHHUVZLHMDI-UHFFFAOYSA-N
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Description

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, also known as ethyl 3-fluorophenylacetoacetate or EFPA, is an organic compound with a wide range of applications in scientific research. EFPA is a versatile intermediate for the synthesis of various compounds, including pharmaceuticals and agrochemicals. EFPA is also used as a reagent in several biochemical and physiological experiments.

Scientific Research Applications

Synthesis of Complex Molecules

Compounds similar to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate are often used as intermediates in the synthesis of complex organic molecules. For instance, ethyl 2-acetoxy-3-oxoheptanoate, a compound with a somewhat similar structure, was used in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977). This demonstrates the role of such compounds in synthetic organic chemistry, especially in constructing complex molecular architectures.

Biological Activity Evaluation

Another application area for structurally related compounds is in the evaluation of biological activities. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was synthesized and tested for its affinity towards central benzodiazepine receptors (CBR), showing high affinity and partial agonist profile in vitro (Anzini et al., 2008). This highlights the potential use of similar ethyl ester compounds in the development of new pharmacologically active agents.

Methodological Improvements in Synthesis

Research also focuses on improving the synthesis of related compounds. An example includes the improved synthesis of methyl or ethyl 7-oxoheptanoate, which demonstrates advancements in synthetic methodologies for producing key intermediates more efficiently (Ballini, Marcantoni, & Petrini, 1991). Such methodological improvements are crucial for the economical and scalable production of complex organic molecules.

Antiproliferative Activity Studies

Compounds bearing the ethyl ester functionality and specific aromatic substitutions, similar to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, have been investigated for their antiproliferative activities. For example, derivatives synthesized with an adamantane fragment showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This suggests the potential exploration of similar compounds in cancer research and therapy.

Asymmetric Reduction Studies

Research into the asymmetric reduction of related compounds, such as ethyl 3-aryl-3-oxopropanoates, to produce enantioselectively reduced alcohols using Rhizopus species, reveals the importance of such compounds in stereochemical studies and the production of enantiomerically pure substances (Salvi & Chattopadhyay, 2006).

properties

IUPAC Name

ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFVHHUVZLHMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645573
Record name Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

CAS RN

122115-57-5
Record name Ethyl 3-fluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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